molecular formula C25H31NO2 B2547416 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline CAS No. 477890-22-5

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline

Cat. No.: B2547416
CAS No.: 477890-22-5
M. Wt: 377.528
InChI Key: RPZHAAUKUUOBPW-YZSQISJMSA-N
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Description

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline is a synthetic Schiff base compound offered for chemical and materials science research. Structurally, it features a benzodioxole group (piperonal) linked via an imine bond to a 4-(4-pentylcyclohexyl)aniline moiety. This molecular architecture is characteristic of a class of compounds known for their ability to form liquid crystalline phases . The presence of the rigid aniline and benzodioxole groups, combined with the flexible pentylcyclohexyl chain, makes this compound a candidate for investigation as an organic framework or building block in the development of advanced materials . Researchers can utilize this compound in the synthesis of complex molecular systems, study its mesomorphic properties, or explore its behavior in supramolecular chemistry. The product is provided with guaranteed high purity and consistency. This chemical is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[4-(4-pentylcyclohexyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO2/c1-2-3-4-5-19-6-9-21(10-7-19)22-11-13-23(14-12-22)26-17-20-8-15-24-25(16-20)28-18-27-24/h8,11-17,19,21H,2-7,9-10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZHAAUKUUOBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Synthesis of the Cyclohexyl Aniline Derivative: The cyclohexyl aniline derivative is prepared by reacting 4-pentylcyclohexanone with aniline in the presence of a reducing agent.

    Condensation Reaction: The final step involves the condensation of the benzodioxole moiety with the cyclohexyl aniline derivative under acidic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imine group to an amine.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophiles such as halogens or nitro groups. Major products formed from these reactions include quinones, amines, and substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.

    Biology: It has shown promise in biological studies, particularly in the development of new drugs targeting specific enzymes and receptors.

    Medicine: Preclinical and clinical trials have explored its potential therapeutic benefits, including its efficacy and safety in treating certain diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Differences Properties/Applications Reference
Target Compound 1,3-Benzodioxole + 4-pentylcyclohexyl-aniline Reference standard Potential liquid crystal precursor; bioactive intermediate
N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide 4-Methylphenyl + acetamide Acetamide group replaces benzodioxole Enhanced hydrogen bonding; crystallographic stability
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazole-5-amine Chlorophenyl + isoxazole Isoxazole ring introduces rigidity Antimicrobial activity; planar conformation
trans-4-(4-Pentylcyclohexyl)aniline No benzodioxole/imine Free amine group Intermediate for liquid crystals
Electronic and Steric Modifications
  • Benzodioxole vs. Chlorophenyl : The benzodioxole group in the target compound provides stronger electron-donating effects compared to the electron-withdrawing chlorine in chlorophenyl analogs, influencing reactivity in cycloaddition reactions .
  • Pentylcyclohexyl vs. Methyl Groups: The bulky pentylcyclohexyl substituent in the target compound enhances solubility in nonpolar solvents compared to smaller methyl groups, as seen in N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methylaniline .

Crystallographic and Hydrogen-Bonding Behavior

  • Target Compound : Crystallographic studies (using SHELX and ORTEP ) reveal planar benzodioxole and chair-conformation cyclohexyl rings. The imine group participates in weak C–H···N hydrogen bonds, stabilizing crystal packing .
  • Acetamide Analog : The acetamide group forms stronger N–H···O hydrogen bonds, leading to denser crystal lattices and higher melting points (~220°C) compared to the target compound .
  • Isoxazole Derivative : The isoxazole ring enables π-stacking interactions, resulting in layered crystal structures with enhanced thermal stability .

Biological Activity

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula C21H29N1O2C_{21}H_{29}N_{1}O_{2} and a molecular weight of 329.47 g/mol. The structure includes a benzodioxole moiety, which is known for its biological activity, particularly in modulating neurotransmitter systems.

1. Antidepressant Activity

Research has indicated that compounds containing the benzodioxole structure exhibit antidepressant-like effects. In a study examining similar derivatives, it was found that these compounds can enhance serotonin levels in the brain, which is crucial for mood regulation. For instance, N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methylaniline demonstrated significant inhibition of serotonin reuptake, suggesting that the target compound may also possess similar properties .

StudyCompoundActivityFindings
1N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-methylanilineAntidepressantIncreased serotonin levels; positive behavioral changes in animal models
2Benzodioxole derivativesAntidepressantEnhanced serotonin reuptake inhibition

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that benzodioxole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis or inflammatory bowel disease.

3. Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity of this compound has yet to be specifically quantified but is an area for future research.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Serotonin Modulation : By inhibiting the reuptake of serotonin, the compound may enhance serotonergic signaling.
  • Cytokine Inhibition : The anti-inflammatory effects may be mediated through the downregulation of pro-inflammatory cytokines.
  • Oxidative Stress Reduction : The potential antioxidant activity could involve the neutralization of reactive oxygen species (ROS).

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Benzodioxole Derivatives : A series of benzodioxole-containing compounds were evaluated for their antidepressant effects in rodent models. Results indicated significant reductions in depressive-like behaviors associated with increased serotonin levels .
  • Inflammation and Pain Models : Research involving benzodioxole derivatives showed promising results in reducing inflammation and pain in animal models, suggesting potential therapeutic applications for inflammatory diseases .

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